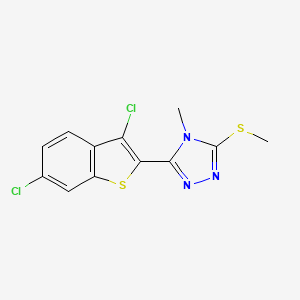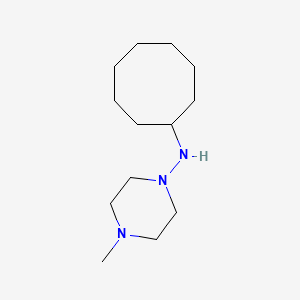![molecular formula C19H26N4O B5692281 3-piperidin-3-yl-N-[(1-propyl-1H-imidazol-2-yl)methyl]benzamide](/img/structure/B5692281.png)
3-piperidin-3-yl-N-[(1-propyl-1H-imidazol-2-yl)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-piperidin-3-yl-N-[(1-propyl-1H-imidazol-2-yl)methyl]benzamide is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is also known as ABT-702 and has been studied extensively for its mechanism of action and biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 3-piperidin-3-yl-N-[(1-propyl-1H-imidazol-2-yl)methyl]benzamide involves the inhibition of adenosine kinase, which results in an increase in extracellular adenosine levels. Adenosine is a neuromodulator that plays an important role in the regulation of various physiological processes such as sleep, pain, and inflammation. The increase in extracellular adenosine levels induced by ABT-702 has been shown to have beneficial effects in various neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-piperidin-3-yl-N-[(1-propyl-1H-imidazol-2-yl)methyl]benzamide have been extensively studied in various animal models. This compound has been shown to exhibit potent anticonvulsant, neuroprotective, and anti-inflammatory effects. Additionally, ABT-702 has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-piperidin-3-yl-N-[(1-propyl-1H-imidazol-2-yl)methyl]benzamide in lab experiments include its potent inhibitory activity against adenosine kinase and its ability to increase extracellular adenosine levels. However, the limitations of using ABT-702 in lab experiments include its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research on 3-piperidin-3-yl-N-[(1-propyl-1H-imidazol-2-yl)methyl]benzamide. One potential direction is the investigation of the compound's potential use in the treatment of other neurological disorders such as multiple sclerosis and traumatic brain injury. Another direction is the development of more potent and selective inhibitors of adenosine kinase for therapeutic use. Additionally, the use of ABT-702 in combination with other drugs for the treatment of neurological disorders should be explored further.
Métodos De Síntesis
The synthesis of 3-piperidin-3-yl-N-[(1-propyl-1H-imidazol-2-yl)methyl]benzamide involves the reaction of 3-piperidin-3-ylbenzoic acid with 1-propyl-1H-imidazole-2-methanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting compound is then purified using standard techniques such as column chromatography.
Aplicaciones Científicas De Investigación
3-piperidin-3-yl-N-[(1-propyl-1H-imidazol-2-yl)methyl]benzamide has been studied extensively for its potential applications in various fields of scientific research. This compound has been shown to exhibit potent inhibitory activity against the enzyme adenosine kinase, which is involved in the regulation of adenosine levels in the brain. As a result, ABT-702 has been investigated for its potential use in the treatment of various neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease.
Propiedades
IUPAC Name |
3-piperidin-3-yl-N-[(1-propylimidazol-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O/c1-2-10-23-11-9-21-18(23)14-22-19(24)16-6-3-5-15(12-16)17-7-4-8-20-13-17/h3,5-6,9,11-12,17,20H,2,4,7-8,10,13-14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWIYZKKCQDNMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CN=C1CNC(=O)C2=CC=CC(=C2)C3CCCNC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-piperidin-3-yl-N-[(1-propyl-1H-imidazol-2-yl)methyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-ethyl-3-[2-oxo-2-(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)ethyl]piperazin-2-one](/img/structure/B5692198.png)


![(3R*,4R*)-1-[(4-ethylphenyl)sulfonyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol](/img/structure/B5692222.png)
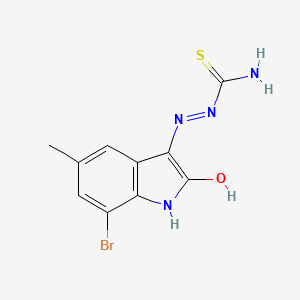

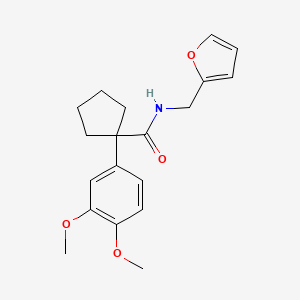
![1-(3,5-dichloro-4-methylbenzoyl)-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B5692265.png)
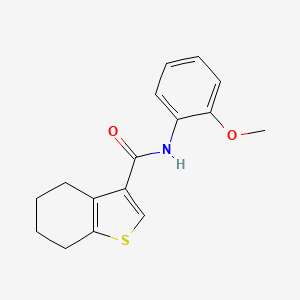
![{1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}(2-pyridinyl)methanone](/img/structure/B5692275.png)
![3-amino-8-bromo-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B5692285.png)
